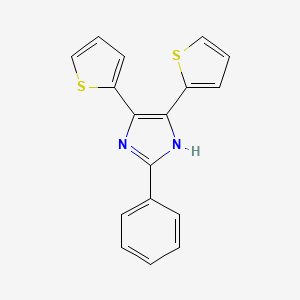
2-phenyl-4,5-di-2-thienyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4,5-di-2-thienyl-1H-imidazole, also known as PTI, is a heterocyclic compound that has garnered significant interest in scientific research due to its potential applications in various fields. This molecule is a derivative of imidazole and is known for its unique chemical properties, which make it a suitable candidate for various applications in the field of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is not fully understood, but it is believed to interact with various cellular proteins and enzymes, which leads to the inhibition of cell growth and proliferation. 2-phenyl-4,5-di-2-thienyl-1H-imidazole has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-phenyl-4,5-di-2-thienyl-1H-imidazole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-phenyl-4,5-di-2-thienyl-1H-imidazole inhibits the growth and proliferation of cancer cells, while in vivo studies have shown that 2-phenyl-4,5-di-2-thienyl-1H-imidazole has a low toxicity profile and does not cause any significant adverse effects. 2-phenyl-4,5-di-2-thienyl-1H-imidazole has also been shown to have antioxidant properties, which may contribute to its potential use in the field of environmental science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is its ease of synthesis, which makes it a suitable candidate for various lab experiments. Additionally, 2-phenyl-4,5-di-2-thienyl-1H-imidazole has a low toxicity profile, making it a safe compound to work with. However, one of the limitations of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is its limited solubility in water, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the study of 2-phenyl-4,5-di-2-thienyl-1H-imidazole. One potential direction is the further investigation of its potential applications in the field of organic electronics, where it has shown promising results as a hole transport material. Another potential direction is the further investigation of its potential use as an anti-cancer agent, where it has shown promising results in vitro. Additionally, further research is needed to fully understand the mechanism of action of 2-phenyl-4,5-di-2-thienyl-1H-imidazole and its potential applications in various fields.
Métodos De Síntesis
There are several methods for synthesizing 2-phenyl-4,5-di-2-thienyl-1H-imidazole, including the reaction between 2-phenyl-4,5-di-2-thienyl-1H-imidazole and various reagents such as acetic anhydride, triethylamine, and phosphorus pentoxide. Another method involves the reaction between 2-phenyl-4,5-di-2-thienyl-1H-imidazole and 2-bromo-1-phenylethanol in the presence of potassium carbonate. The synthesis of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is relatively simple and can be achieved through various methods, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
2-phenyl-4,5-di-2-thienyl-1H-imidazole has been extensively studied for its potential applications in various fields. One of the most significant applications of 2-phenyl-4,5-di-2-thienyl-1H-imidazole is in the field of organic electronics, where it is used as a hole transport material in organic photovoltaic cells. 2-phenyl-4,5-di-2-thienyl-1H-imidazole has also shown promising results in the field of medicine, where it has been studied for its potential use as an anti-cancer agent. Additionally, 2-phenyl-4,5-di-2-thienyl-1H-imidazole has been studied for its potential applications in the field of environmental science, where it has been used as a sensor for detecting heavy metals in water.
Propiedades
IUPAC Name |
2-phenyl-4,5-dithiophen-2-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-2-6-12(7-3-1)17-18-15(13-8-4-10-20-13)16(19-17)14-9-5-11-21-14/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGXKBCXDPCLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(thienyl)phenylimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![butyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4891100.png)
![N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
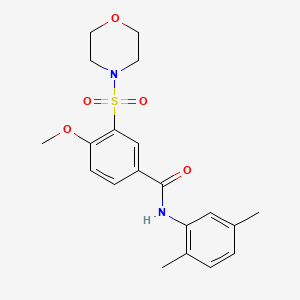
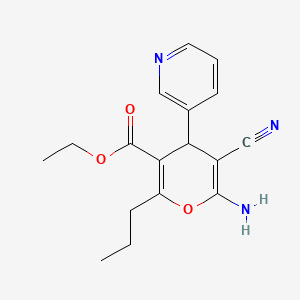
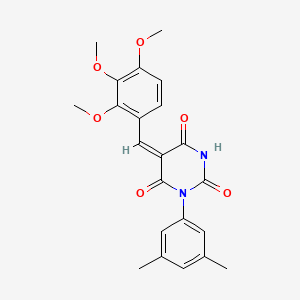
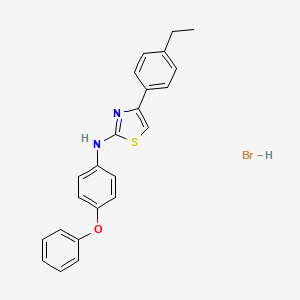
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4891177.png)
![diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate](/img/structure/B4891194.png)
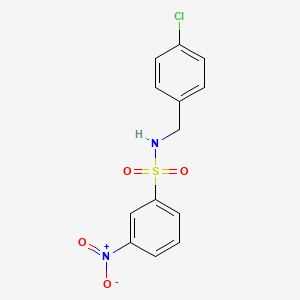
![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891205.png)